Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with an ethyl ester and a formyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst, followed by formylation to introduce the formyl group. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 6-carboxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Substitution: Ethyl 6-(substituted)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Scientific Research Applications
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate: Similar in structure but with different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with different electronic properties and applications.
Pyrazolo[4,3-d]pyrimidine: Known for its use in the development of pharmaceutical agents, particularly in the treatment of erectile dysfunction.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
Biological Activity
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that can include cyclocondensation of 3-aminopyrazoles with various electrophiles. Recent studies have highlighted efficient synthetic routes that allow for the introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity .
Anticancer Activity
This compound derivatives have shown significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. In one study, modifications to the ethyl carboxylate group were linked to increased cytotoxicity against A549 lung cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3d | A549 | 15.2 |
3af | A549 | 201.3 |
Enzymatic Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has shown potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for various derivatives range from 15.2 µM to over 200 µM, significantly outperforming standard inhibitors like acarbose (IC50 = 750 µM) .
Compound | Enzyme Inhibition | IC50 (µM) |
---|---|---|
3d | α-glucosidase | 15.2 |
Acarbose | α-glucosidase | 750 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by the substituents on the pyrazole and pyrimidine rings. Studies indicate that specific modifications can enhance or diminish activity:
- Presence of Amide Groups : Compounds with amide groups at the C3 position exhibited superior α-glucosidase inhibition compared to those without .
- Substituent Variations : The introduction of electron-withdrawing groups (like chlorine) at specific positions has been shown to enhance activity .
Case Study 1: Anticancer Efficacy
In a study assessing various pyrazolo[1,5-a]pyrimidine derivatives against A549 lung cancer cells, compound derivatives demonstrated varying degrees of cytotoxicity. The most effective derivative was identified as compound 3i , which significantly inhibited cell growth .
Case Study 2: Enzyme Inhibition
A comprehensive evaluation of synthesized compounds revealed that derivatives with specific structural characteristics could inhibit α-glucosidase effectively. The kinetic studies indicated a competitive inhibition mechanism for the most potent compounds .
Properties
IUPAC Name |
ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-4-12-13-5-7(6-14)3-11-9(8)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNKGZQWMSNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675485 | |
Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-04-9 | |
Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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